2'-Amino-4'-bromo-2,2,2-trifluoroacetophenone

Description

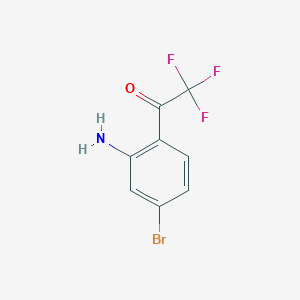

2'-Amino-4'-bromo-2,2,2-trifluoroacetophenone (CAS: Not explicitly listed in evidence; structurally inferred) is a halogenated and fluorinated acetophenone derivative. The compound features a trifluoromethyl group at the acetyl position, an amino group at the 2'-position, and a bromine atom at the 4'-position on the aromatic ring. This combination of substituents confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis and organic chemistry. For instance, related compounds like 4'-Bromo-2,2,2-trifluoroacetophenone (CAS: 16184-89-7) are used to synthesize carbonyl-bridged bithiazole derivatives and MK-5046, a selective Bombesin receptor agonist for obesity treatment . The amino group in the target compound enhances its reactivity as an intermediate in asymmetric catalysis and drug development.

Properties

Molecular Formula |

C8H5BrF3NO |

|---|---|

Molecular Weight |

268.03 g/mol |

IUPAC Name |

1-(2-amino-4-bromophenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C8H5BrF3NO/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3H,13H2 |

InChI Key |

PDEHMDPCPDRUHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone typically involves the bromination of 2,2,2-trifluoroacetophenone followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve bromination. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C. The subsequent introduction of the amino group can be achieved through nucleophilic substitution using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of 2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide, thiols, and amines are employed under conditions that favor nucleophilic substitution.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and trifluoromethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Isomers

Table 1: Key Structural and Functional Differences

Key Observations :

- Positional Isomerism: Bromine placement (3' vs. 4') significantly alters reactivity. For example, 4'-Bromo-2,2,2-trifluoroacetophenone is more reactive in Friedel-Crafts polycondensation due to para-substitution , whereas 3'-bromo isomers may favor meta-directed reactions.

- Functional Group Interchange: Replacing bromine with chlorine (e.g., 2'-Amino-5'-chloro analog) reduces steric bulk but maintains electron-withdrawing effects, enabling applications in electrocatalytic reductions (e.g., α-(trifluoromethyl)benzyl alcohol synthesis) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Trends :

- Trifluoromethyl Group Impact : The -CF₃ group increases lipophilicity and metabolic stability, critical for drug candidates .

- Amino Group Reactivity: The -NH₂ group in the target compound enhances nucleophilicity, facilitating coupling reactions (e.g., amide bond formation) but may require protection during synthesis .

Biological Activity

2'-Amino-4'-bromo-2,2,2-trifluoroacetophenone (commonly referred to as 2'-Amino-4'-bromo-TFAP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

- Molecular Formula : C9H7BrF3N

- Molecular Weight : 292.06 g/mol

- IUPAC Name : 2-amino-4-bromo-2,2,2-trifluoroacetophenone

Antimicrobial Properties

Research indicates that 2'-Amino-4'-bromo-TFAP exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating moderate antibacterial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of 2'-Amino-4'-bromo-TFAP. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins. A notable study reported a reduction in cell viability by over 50% at a concentration of 20 µM after 48 hours of treatment.

The biological activity of 2'-Amino-4'-bromo-TFAP is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cellular proliferation and survival, which may contribute to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress in cancer cells, leading to increased apoptosis.

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G1 phase arrest in cancer cells, preventing further cell division.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various brominated acetophenones, including 2'-Amino-4'-bromo-TFAP. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Study 2: Anticancer Research

In a recent publication, researchers evaluated the anticancer properties of 2'-Amino-4'-bromo-TFAP in vivo using xenograft models. The findings indicated significant tumor growth inhibition compared to control groups, supporting its therapeutic potential in oncology.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.